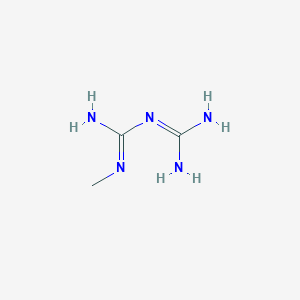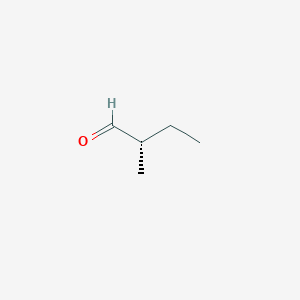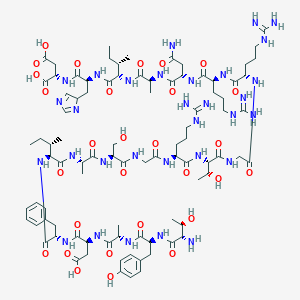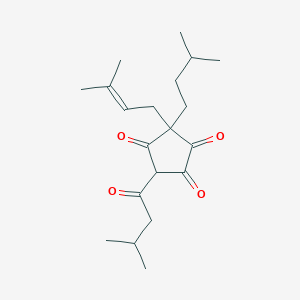
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-, also known as α-methylene-γ-butyrolactone (MBL), is a natural compound found in various plants. It has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
MBL is believed to exert its anti-inflammatory and anti-cancer effects through multiple mechanisms. It can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MBL can also activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
MBL has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce inflammation in animal models. MBL has also been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MBL has advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be synthesized in high yield and purity. MBL has also been shown to have low toxicity in animal studies. However, MBL is not widely available, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of MBL. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. MBL could be studied as a potential treatment for various inflammatory and cancer-related diseases. Additionally, MBL could be studied for its potential use as a natural food preservative or antioxidant.
Méthodes De Synthèse
MBL can be synthesized from the reaction of 2,3-dibromopropene with methyl vinyl ketone, followed by a Michael addition reaction with cyclopentanone. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
MBL has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In vitro studies have shown that MBL can inhibit the growth of cancer cells and induce apoptosis. MBL has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propriétés
Numéro CAS |
1891-39-0 |
|---|---|
Nom du produit |
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)- |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-(3-methylbutanoyl)-3-(3-methylbut-2-enyl)-3-(3-methylbutyl)cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C20H30O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7,13-14,16H,8-11H2,1-6H3 |
Clé InChI |
VGRWQGHARVEJOL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
SMILES canonique |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
Synonymes |
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



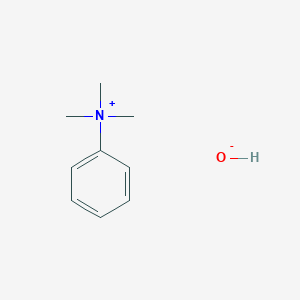
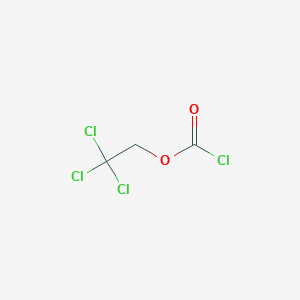
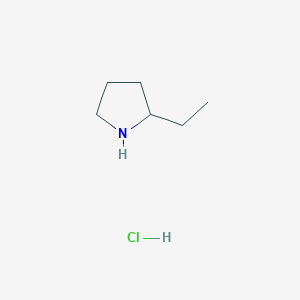
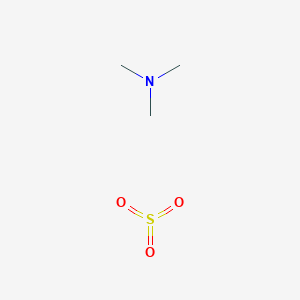
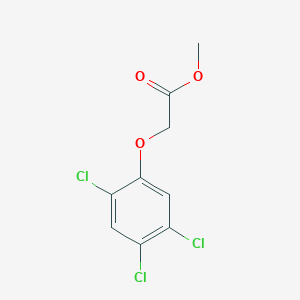
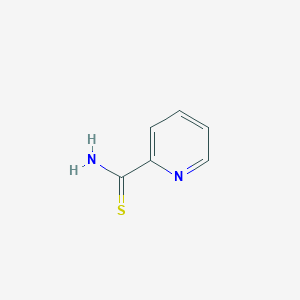
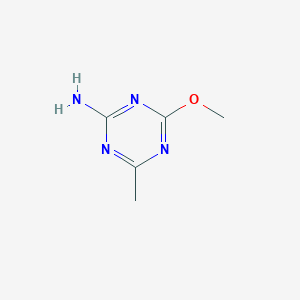
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
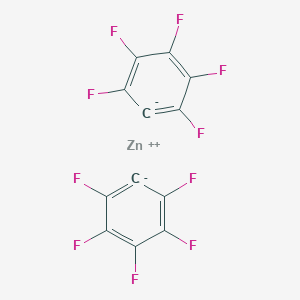
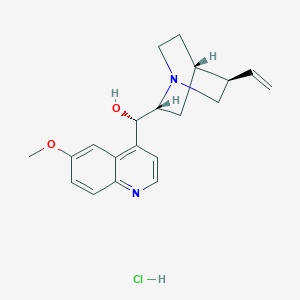
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
